molecular formula C16H12Cl2O3 B2572039 (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 773131-40-1

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid

Cat. No.: B2572039
CAS No.: 773131-40-1
M. Wt: 323.17
InChI Key: KKRIHXOQXBHDIE-VOTSOKGWSA-N
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Description

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is an organic compound characterized by the presence of a benzyloxy group and dichlorophenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(benzyloxy)-3,5-dichlorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between the aldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or toluene.

    Decarboxylation: The intermediate product undergoes decarboxylation to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of propionic acid derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid involves its interaction with specific molecular targets. The benzyloxy and dichlorophenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(Methoxy)-3,5-dichlorophenyl]acrylic acid
  • (2E)-3-[4-(Benzyloxy)-2,6-dichlorophenyl]acrylic acid
  • (2E)-3-[4-(Benzyloxy)-3,5-difluorophenyl]acrylic acid

Uniqueness

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is unique due to the specific positioning of the benzyloxy and dichlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorine atoms can enhance its lipophilicity and potentially improve its ability to cross cell membranes.

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRIHXOQXBHDIE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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